N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound features a 1,3-benzothiazole core linked via a carboxamide group to a 5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. A 1H-pyrrol-1-yl substituent is present at the 2-position of the benzothiazole ring. While detailed physicochemical or pharmacological data are absent in the provided evidence, its structural complexity suggests relevance in medicinal chemistry, particularly in targeting enzymes or receptors involving heterocyclic recognition motifs .
Properties
Molecular Formula |
C16H13N5OS2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H13N5OS2/c1-2-13-19-20-15(24-13)18-14(22)10-5-6-11-12(9-10)23-16(17-11)21-7-3-4-8-21/h3-9H,2H2,1H3,(H,18,20,22) |
InChI Key |
PJYVDJVRQPBNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Reactions and Conditions
Mechanistic Insights :
-
Cyclization : The reaction of methyl 4-aminobenzoate with KSCN and Br₂ in acetic acid forms the benzothiazole ring via thiocyanogen intermediates. Bromine oxidizes the intermediate to the aromatic system.
-
Hydrazinolysis : Ethyl esters are converted to hydrazides using hydrazine hydrate, enabling subsequent coupling reactions.
Preparation of the 5-Ethyl-1,3,4-Thiadiazol-2-ylidene Moiety
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or related precursors. The ylidene group is introduced through condensation or substitution reactions.
Key Methods
Critical Factors :
-
Cyclization : Thiosemicarbazide derivatives react with acetic anhydride to form the thiadiazole ring.
-
Alkylation : Ethyl iodide in basic conditions introduces the ethyl group at the 5-position.
-
Condensation : Pyrrole aldehydes react with the thiadiazole hydrazine to form the ylidene linkage.
Integration of the Pyrrole Substituent
The pyrrole ring is introduced through nucleophilic substitution or cross-coupling reactions.
Synthetic Routes
Challenges :
-
Regioselectivity : Pyrrole substitution requires directing groups to control ortho/para positions.
-
Stereocontrol : The E-configuration of the ylidene group is achieved via thermodynamic control during condensation.
Final Assembly via Amide Bond Formation
The carboxamide linkage connects the benzothiazole and thiadiazole-pyrrole moieties.
Optimized Conditions
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| EDC/HOBt activation | Benzothiazole hydrazide + EDC + HOBt (DMF, 0°C → RT) | 65–75% | |
| Coupling | Activated hydrazide + thiadiazole-pyrrole amine (RT, 12–24 h) | 60–70% |
Purification :
-
Column Chromatography : Silica gel (EtOAc/hexane) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures yield pure product.
Characterization and Validation
Spectroscopic Data (Example)
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Cyclization → Alkylation → Condensation | High regioselectivity for benzothiazole ring | Multi-step purification required |
| Suzuki Coupling | Efficient pyrrole introduction | Expensive catalysts and ligands |
| Ullmann Coupling | Mild conditions for sensitive substrates | Moderate yields and longer reaction times |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
Structural Overview
The compound features a unique combination of structural components:
- Thiadiazole moiety : Known for diverse biological activities.
- Pyrrole ring : Associated with various pharmacological effects.
- Benzothiazole structure : Imparts additional biological significance.
These components suggest that the compound may interact with various biological targets, making it a candidate for further research in therapeutic applications.
Antibacterial Activity
Research indicates that derivatives of thiadiazole and benzothiazole exhibit notable antibacterial properties. For instance:
- Compounds containing these motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Preliminary studies on related compounds suggest that N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide may possess similar antibacterial efficacy .
Antimicrobial Properties
The compound's structural features hint at potential antimicrobial applications. Thiadiazole derivatives have been extensively studied for their ability to inhibit microbial growth . Specific activities include:
- Inhibition of pathogenic bacteria.
- Potential effectiveness against antibiotic-resistant strains.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategies:
- Condensation Reactions : Utilizing thiadiazole derivatives in combination with pyrrole and benzothiazole precursors.
- Functional Group Modifications : Employing various reagents to enhance the biological activity or modify the pharmacokinetic properties of the compound.
These synthetic routes are crucial for optimizing the compound's efficacy and reducing potential toxicity.
Antibacterial Efficacy Studies
Several studies have highlighted the antibacterial potential of related compounds:
- A study demonstrated that thiadiazole derivatives exhibited significant inhibition zones against Staphylococcus aureus strains .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | MRSA |
| Compound B | 27 | Sensitive Strain |
Pharmacological Insights
Research has indicated that compounds with similar structural features can affect various biological pathways:
- Thiadiazoles have been linked to inhibition of enzymes critical for bacterial survival.
Mechanism of Action
The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structural and Functional Insights
Physicochemical and Pharmacological Considerations
- Molecular Weight : The target compound’s molecular weight is likely higher than analogues like (323.44 g/mol), impacting bioavailability.
- Configuration : The (E)-configuration in the target and ensures planar orientation of the imine bond, critical for binding affinity.
- Data Gaps : Melting points, solubility, and biological activity data are absent for the target compound, limiting direct pharmacological comparisons.
Biological Activity
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (CAS Number: 919018-97-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 369.5 g/mol. The structure features a thiadiazole moiety linked to a benzothiazole and pyrrole ring, which are significant for its biological activity.
Biological Activity Overview
The compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:
- Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .
- The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced antifungal activity against Candida albicans and other fungal strains .
Antiviral Activity
Thiadiazole derivatives have been explored for their antiviral potential:
- A study highlighted that certain thiazolidinone derivatives effectively inhibited hepatitis C virus replication by targeting NS5B RNA polymerase with IC50 values below 35 μM . While specific data on the compound is limited, its structural similarities suggest potential antiviral properties.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented:
- Compounds featuring the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions involving hydrazonoyl halides and thioamide precursors, as demonstrated in analogous thiadiazole-imidazole systems . Optimization should focus on solvent selection (e.g., ethanol or acetonitrile), catalyst choice (e.g., triethylamine), and temperature control (60–80°C). Yield improvements may require iterative adjustments to stoichiometry and reaction time, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
Key techniques include:
- IR spectroscopy : Identify C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to confirm core functional groups.
- ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (e.g., ethyl substituents at δ 1.2–1.5 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-validation with elemental analysis (C, H, N, S) ensures purity .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., HEPG2 for liver carcinoma). For antimicrobial activity, employ broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer activity?
- Substituent variation : Modify the ethyl group on the thiadiazole ring and the pyrrole moiety to assess steric/electronic effects.
- In vitro testing : Compare IC₅₀ values across derivatives in multiple cell lines (e.g., MCF-7 for breast cancer).
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Q. How to resolve discrepancies between observed and predicted activity in QSAR models?
Re-evaluate training/test set partitioning (e.g., 80/20 split) and validate models with external datasets. Cross-check experimental protocols for errors in compound purity or assay conditions. For example, highlights a 0.0432 mean squared error in anti-GBM activity predictions, suggesting model recalibration may be needed .
Q. What X-ray crystallography strategies determine molecular conformation, and what challenges arise?
- Crystallization : Use slow evaporation in DMSO/water mixtures to grow single crystals.
- Data collection : Resolve challenges like thermal motion or disorder by collecting high-resolution data (≤0.8 Å) at low temperatures (100 K).
- Refinement : Apply SHELXL for structure solution, ensuring R-factors <5% .
Q. How to assess metabolic stability under physiological conditions?
- Simulated gastric fluid : Incubate the compound at 37°C (pH 1.2–2.0) and monitor degradation via HPLC at 254 nm.
- Plasma stability : Use rat plasma (37°C, 24 hours) with LC-MS/MS to detect metabolites. Adjust functional groups (e.g., replace labile esters) to enhance stability .
Q. What computational docking methods predict target protein interactions?
- Software : Use AutoDock Vina or Schrödinger Glide for flexible ligand docking.
- Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning for key residues). shows thiazole derivatives binding to α-glucosidase via π-π stacking and hydrogen bonds .
Q. How to optimize cyclization steps during synthesis?
For thiadiazole ring formation, employ HgO-mediated dehydrosulfurization in glacial acetic acid (reflux for 1–1.5 hours). Monitor reaction progress via TLC and isolate intermediates via recrystallization (42–62% yields) .
Q. What strategies improve metabolic stability in analogue design?
- Bioisosteric replacement : Substitute metabolically labile groups (e.g., ethyl with trifluoromethyl).
- Prodrug approaches : Introduce enzymatically cleavable esters or amides.
- In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
